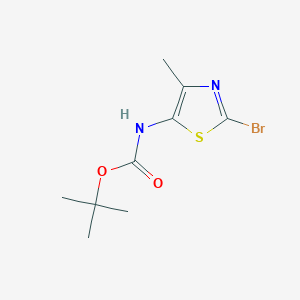

tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFFGJWKHWQFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate (CAS No. 1255095-03-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. With the CAS Number 1255095-03-4, this compound serves as a versatile intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. This document details its physicochemical properties, provides a well-grounded synthetic protocol, explores its applications in drug discovery, and outlines essential safety and handling procedures. The content is structured to offer both theoretical understanding and practical insights for researchers and drug development professionals.

Introduction: The Significance of a Versatile Thiazole Building Block

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1][2] Specifically, substituted 2-aminothiazoles are recognized as crucial components in the design of kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[3][4][5] this compound emerges as a highly valuable synthetic intermediate by combining several key features: a reactive bromine atom for cross-coupling reactions, a methyl group for steric and electronic modulation, and a Boc-protected amine that allows for sequential and controlled synthetic transformations.

The strategic placement of the bromine atom at the 2-position and the carbamate at the 5-position offers a distinct advantage for regioselective modifications, enabling the construction of diverse molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal handle for multi-step syntheses.[6][7] This guide will delve into the core aspects of this compound, providing the necessary technical details for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1255095-03-4 | |

| Molecular Formula | C9H13BrN2O2S | |

| Molecular Weight | 293.18 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from general carbamate properties |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The following protocol is a well-established pathway for the synthesis of related brominated and Boc-protected aminothiazoles, providing a robust and reproducible method.

Synthetic Strategy Overview

The synthesis initiates with the Hantzsch thiazole synthesis to form the core 2-amino-4-methylthiazole ring. This is followed by a regioselective bromination at the 5-position and subsequent protection of the 5-amino group with a tert-butyloxycarbonyl (Boc) group.

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 4. 1255095-03-4 this compound AKSci 5387DP [aksci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2024069592A1 - N-(5-substituted-[(l,3,4-thiadiazolyl) or (l,3-thiazolyl)](substituted)carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use - Google Patents [patents.google.com]

- 7. US11198684B2 - Intermediates useful for the synthesis of a selective inhibitor against protein kinase and processes for preparing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate is a vital heterocyclic compound, distinguished by its thiazole core. This structure is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The strategic placement of a bromo substituent and a Boc-protected amine group makes it a highly valuable intermediate for creating a diverse array of molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, and an analysis of its characterization, underscoring its significance in contemporary drug discovery and organic synthesis.

Core Molecular Attributes

This compound, with a molecular formula of C9H13BrN2O2S, possesses a molecular weight of 293.18 g/mol .[1] Its unique structure is registered under the CAS number 1255095-03-4.[1]

| Property | Value | Source |

| Molecular Formula | C9H13BrN2O2S | AK Scientific[1] |

| Molecular Weight | 293.18 g/mol | AK Scientific[1] |

| CAS Number | 1255095-03-4 | AK Scientific[1] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that hinges on the initial formation of a thiazole ring, followed by bromination and subsequent protection of the amine group. The following protocol is a robust and reproducible method for its preparation.

Experimental Protocol

Step 1: Synthesis of 2-amino-4-methylthiazole

This foundational step involves the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

-

Materials: 1-chloroacetone, thiourea, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.

-

To this solution, add 1-chloroacetone (1 equivalent).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, 2-amino-4-methylthiazole, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Bromination of 2-amino-4-methylthiazole

This step introduces the bromine atom at the 5-position of the thiazole ring.

-

Materials: 2-amino-4-methylthiazole, N-bromosuccinimide (NBS), acetonitrile.

-

Procedure:

-

Dissolve 2-amino-4-methylthiazole (1 equivalent) in acetonitrile in a flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-5-bromo-4-methylthiazole.

-

Step 3: Boc Protection of 2-amino-5-bromo-4-methylthiazole

The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, which is crucial for its use in further synthetic transformations.

-

Materials: 2-amino-5-bromo-4-methylthiazole, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-amino-5-bromo-4-methylthiazole (1 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Analytical Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While specific data for this exact compound is not publicly available, the expected spectral characteristics can be reliably predicted based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons on the thiazole ring around δ 2.3-2.5 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet at approximately δ 1.5 ppm. A broad singlet corresponding to the NH proton of the carbamate group is anticipated around δ 8.0-9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the thiazole ring carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The molecular ion peak [M+H]⁺ would be expected around m/z 293 and 295.

Applications in Drug Discovery and Medicinal Chemistry

The carbamate group is a key structural element in many approved drugs and is widely used in medicinal chemistry to enhance the biological and pharmacokinetic properties of molecules.[2] The Boc-protected amine in this compound serves as a versatile handle for further chemical modifications.

The thiazole ring is a privileged scaffold in drug discovery, present in a wide range of biologically active compounds with antibacterial, antifungal, and anti-inflammatory properties. The bromine atom on the thiazole ring provides a site for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse substituents and the generation of compound libraries for high-throughput screening.

Workflow for Application in Fragment-Based Drug Discovery

Sources

Navigating the Physicochemical Landscape of tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate: A Technical Overview

For Immediate Release: SHANGHAI, China – January 5, 2026 – tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate, a heterocyclic compound of interest in contemporary synthetic and medicinal chemistry, presents a unique profile of physical and chemical properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular characteristics, handling protocols, and its emerging role as a versatile building block in the synthesis of complex chemical entities.

Core Molecular and Physical Characteristics

This compound is identified by the CAS Number 1255095-03-4.[1][2] Its chemical structure is characterized by a thiazole ring substituted with a bromine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protected amine. This specific arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in multi-step organic syntheses.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1255095-03-4 | [1][2] |

| Molecular Formula | C₉H₁₃BrN₂O₂S | [1] |

| Molecular Weight | 293.18 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Purity | Typically ≥95% | [3] |

A definitive melting point, boiling point, and detailed solubility data for this specific compound are not widely reported in publicly accessible literature, necessitating empirical determination for specific applications.

Spectroscopic and Analytical Profile

A thorough analytical characterization is paramount for the unambiguous identification and quality assessment of this compound. While a comprehensive, publicly available spectral dataset for this specific molecule is limited, the expected spectroscopic signatures can be inferred from its structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), the methyl group on the thiazole ring (a singlet integrating to 3 protons), and a signal for the N-H proton of the carbamate, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the tert-butyl group, the methyl group, the thiazole ring, and the carbonyl carbon of the carbamate.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the carbamate, C-H stretching of the alkyl groups, C=O stretching of the carbamate, and vibrations associated with the thiazole ring.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a bromine atom.

It is imperative for researchers to perform their own comprehensive spectroscopic analysis to confirm the identity and purity of any obtained sample.

Handling, Storage, and Safety Considerations

As a laboratory chemical, this compound requires careful handling in a controlled environment. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential.

Key Safety Information:

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

Synthetic Pathways and Methodologies

The synthesis of this compound and related N-Boc protected bromo-thiazole derivatives typically involves a multi-step sequence. A generalized synthetic workflow can be conceptualized as follows:

Caption: A generalized synthetic pathway for N-Boc protected aminothiazoles.

The synthesis of related carbamate derivatives often involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The specific precursors and reaction conditions would be tailored to achieve the desired substitution pattern on the thiazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The tert-Butyl carbamate (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it an ideal protecting group for amine functionalities.

The 2-bromo-4-methylthiazole-5-amine scaffold, protected as its Boc-carbamate, is a valuable intermediate for several reasons:

-

Orthogonal Reactivity: The bromine atom and the protected amine offer two distinct points for further chemical modification. The bromine can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Scaffold for Bioactive Molecules: Thiazole rings are prevalent in a wide array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. This intermediate provides a versatile platform for the synthesis of novel thiazole-containing drug candidates.

-

Controlled Deprotection: Following the elaboration of other parts of the molecule, the Boc group can be selectively removed to unmask the amine, which can then be further functionalized, for instance, through amide bond formation.

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers practical, step-by-step protocols for empirical determination. By integrating fundamental chemical principles with actionable laboratory methods, this guide serves as an essential resource for the effective handling and formulation of this compound.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like this compound, which serves as a key intermediate in the synthesis of various pharmacologically active molecules, understanding its behavior in different solvent systems is paramount. Poor solubility can hinder synthetic reactions, complicate purification processes, and ultimately lead to challenges in formulation and bioavailability.[1] This guide, therefore, aims to provide a robust framework for predicting and experimentally determining the solubility of this compound, empowering researchers to make informed decisions throughout the development pipeline.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3] Let's dissect the structure of this compound to anticipate its solubility in various organic solvents.

-

Thiazole Ring: The thiazole moiety, containing both nitrogen and sulfur heteroatoms, introduces a degree of polarity and potential for hydrogen bonding.

-

Bromo Substituent: The bromine atom is electronegative, contributing to the overall polarity of the molecule.

-

Methyl Group: The methyl group attached to the thiazole ring is a small, nonpolar functional group.

-

tert-Butyl Carbamate Group: This bulky, nonpolar tert-butyl group will favor solubility in nonpolar organic solvents. The carbamate linkage (-NHCOO-) itself is polar and capable of acting as both a hydrogen bond donor and acceptor.

Overall Polarity Assessment: The molecule possesses both polar (thiazole, bromo, carbamate) and nonpolar (tert-butyl, methyl) regions, suggesting a moderate overall polarity. It is unlikely to be highly soluble in extremely polar solvents like water or in very nonpolar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity.

Theoretical Framework: Factors Governing Solubility

Several key factors influence the dissolution of a solid solute in a liquid solvent:

-

Polarity of Solute and Solvent: As discussed, a close match in polarity between the solute and solvent generally leads to higher solubility.[4] Polar solvents will more effectively solvate polar solutes, and nonpolar solvents will better solvate nonpolar solutes.

-

Temperature: For most solid solutes, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[5][6] The shape of a molecule also plays a role; for instance, more compact, spherical molecules may be more soluble than long, linear ones.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical testing is essential for obtaining accurate solubility data. The following sections outline protocols for both qualitative and quantitative solubility determination.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound may cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.[7][8]

Recommended Solvents for Screening

To establish a comprehensive solubility profile, a range of organic solvents with varying polarities should be tested. The following table provides a suggested list, ordered from nonpolar to polar.

| Solvent | Polarity Index (Reichardt) | Solvent Class |

| Hexane | 0.009 | Nonpolar |

| Toluene | 0.099 | Nonpolar |

| Dichloromethane (DCM) | 0.309 | Halogenated |

| Diethyl Ether | 0.117 | Ether |

| Ethyl Acetate (EtOAc) | 0.228 | Ester |

| Acetone | 0.355 | Ketone |

| Acetonitrile (ACN) | 0.460 | Nitrile |

| Isopropanol (IPA) | 0.546 | Alcohol |

| Ethanol | 0.654 | Alcohol |

| Methanol | 0.762 | Alcohol |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Sulfoxide |

| N,N-Dimethylformamide (DMF) | 0.386 | Amide |

Qualitative Solubility Determination Protocol

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

Selection of organic solvents (from the table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations in a table.

Expected Qualitative Solubility:

| Solvent | Predicted Solubility |

| Hexane | Insoluble |

| Toluene | Sparingly Soluble |

| Dichloromethane (DCM) | Soluble |

| Diethyl Ether | Sparingly Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

| Acetone | Soluble |

| Acetonitrile (ACN) | Soluble |

| Isopropanol (IPA) | Sparingly Soluble |

| Ethanol | Sparingly Soluble |

| Methanol | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) for creating a calibration curve.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (the mobile phase for HPLC or a solvent transparent in the UV-Vis range of the compound).

-

Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) and a calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. aksci.com [aksci.com]

- 8. capotchem.com [capotchem.com]

Navigating the Stability of a Key Synthetic Intermediate: A Technical Guide to tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate, a critical building block in contemporary pharmaceutical synthesis. By dissecting the inherent reactivity of its constituent functional groups—the acid-labile tert-butyl carbamate (Boc) protecting group and the reactive 2-bromo-4-methylthiazole core—this document offers field-proven insights and actionable protocols to mitigate degradation and ensure the integrity of this valuable reagent. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge necessary to confidently handle, store, and utilize this compound in their synthetic endeavors, thereby safeguarding the reproducibility and success of their research.

Introduction: Unpacking the Molecular Architecture and its Implications

This compound is a bifunctional molecule of significant interest in medicinal chemistry, often employed in the synthesis of kinase inhibitors and other therapeutic agents. Its utility is derived from the orthogonal reactivity of its two key moieties: the Boc-protected amine, which can be selectively deprotected to reveal a nucleophilic center, and the bromo-substituted thiazole, a versatile handle for cross-coupling reactions. However, the very features that make this compound synthetically valuable also render it susceptible to specific degradation pathways.

A thorough understanding of its stability profile is not merely an academic exercise but a prerequisite for robust and scalable chemical processes. The stability of this intermediate directly impacts reaction outcomes, impurity profiles, and, ultimately, the quality of the final active pharmaceutical ingredient (API). This guide will therefore explore the principal factors governing the stability of this reagent: pH, temperature, light, and chemical compatibility.

The Dichotomy of Stability: Analyzing the Functional Group Contributions

The overall stability of this compound is best understood by considering the individual contributions of its two primary functional domains: the Boc-carbamate and the 2-bromo-4-methylthiazole ring.

The Vulnerable Guardian: The tert-Butyl Carbamate (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its general stability towards a wide range of reagents and its facile removal under acidic conditions.[1][2]

-

Acid Lability: The primary vulnerability of the Boc group is its susceptibility to acid-catalyzed cleavage.[3][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[4] Even mild acidic conditions can initiate this process, making strict pH control during storage and handling imperative.[5]

-

Thermal Instability: While generally stable at ambient temperatures, the Boc group can undergo thermolytic cleavage at elevated temperatures, typically above 85-90°C.[5][6] This degradation pathway also proceeds through the formation of isobutylene and the corresponding carbamic acid, which subsequently decarboxylates.[7]

-

Base and Nucleophile Stability: A key advantage of the Boc group is its remarkable stability towards basic and nucleophilic conditions.[2][8] This allows for selective reactions at other sites of the molecule without compromising the integrity of the protected amine.

-

Reductive and Oxidative Stability: The Boc group is generally stable to a variety of reducing and oxidizing agents, further highlighting its utility in complex synthetic sequences.[8]

The Reactive Core: The 2-Bromo-4-methylthiazole System

The 2-bromo-4-methylthiazole core presents its own set of stability considerations, primarily related to the reactivity of the carbon-bromine bond and the inherent properties of the thiazole ring.

-

Nucleophilic Substitution: The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution.[9][10] While this reactivity is often exploited for synthetic purposes, it also represents a potential degradation pathway if the compound is exposed to strong nucleophiles during storage or in a reaction mixture.

-

Photostability: Thiazole and its derivatives can be susceptible to photodegradation upon exposure to UV light.[11][12] The absorption of UV radiation can lead to the formation of reactive excited states, which may undergo ring-opening or other degradative reactions.[13] The presence of a bromine atom may further sensitize the molecule to photodegradation.

Recommended Storage and Handling Protocols

Based on the intrinsic chemical properties of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and purity.

General Storage Conditions

To minimize degradation, the compound should be stored under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Minimizes the rate of potential degradation pathways, including thermolytic cleavage of the Boc group. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents potential oxidation and reactions with atmospheric moisture. |

| Light | Protected from light (amber vial) | Mitigates the risk of photodegradation of the thiazole ring.[11][12] |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants.[14] |

Chemical Incompatibility

To prevent unintended reactions and degradation, this compound should be stored away from the following classes of chemicals:

| Incompatible Chemical Class | Rationale for Incompatibility |

| Strong Acids | Causes rapid cleavage of the Boc protecting group.[3][4] |

| Strong Oxidizing Agents | May lead to oxidative degradation of the thiazole ring or other sensitive parts of the molecule. |

| Strong Nucleophiles | Can lead to nucleophilic substitution of the bromine atom on the thiazole ring.[9][10] |

Experimental Protocols for Stability Assessment

To provide a framework for in-house stability evaluation, the following detailed experimental protocols are provided. These are designed to be self-validating and can be adapted to specific laboratory capabilities.

Protocol for Assessing pH Stability

This protocol outlines a method to determine the stability of the compound at different pH values.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)

-

Acetonitrile (ACN) or other suitable organic solvent

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

UV detector

Procedure:

-

Prepare a stock solution of the test compound in ACN at a known concentration (e.g., 1 mg/mL).

-

In separate vials, add a small aliquot of the stock solution to each of the pH buffers to achieve a final desired concentration.

-

Incubate the solutions at a controlled room temperature, protected from light.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quench any ongoing reaction by neutralizing the pH if necessary.

-

Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any major degradation products.

Diagram of pH Stability Assessment Workflow:

Caption: Workflow for pH Stability Assessment.

Protocol for Assessing Thermal Stability

This protocol is designed to evaluate the stability of the compound at elevated temperatures in both solid and solution states.

Materials:

-

This compound (solid)

-

A solution of the compound in a high-boiling, inert solvent (e.g., DMSO, NMP)

-

Oven or heating block capable of maintaining a constant temperature (e.g., 80°C)

-

HPLC system

Procedure:

-

Place a known quantity of the solid compound in an open vial in the oven.

-

Place a vial containing the solution of the compound in the same oven.

-

Maintain a control sample of both the solid and solution at room temperature, protected from light.

-

At specified time points, remove a sample of the solid and the solution from the oven.

-

Allow the samples to cool to room temperature.

-

Prepare solutions of the solid samples in a suitable solvent for analysis.

-

Analyze all samples by HPLC to quantify the remaining parent compound.

Protocol for Assessing Photostability

This protocol follows the principles outlined in the ICH Q1B guidelines for photostability testing.[15]

Materials:

-

This compound (solid and in solution)

-

Photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps.

-

Control samples wrapped in aluminum foil (dark control).

-

HPLC system

Procedure:

-

Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Place the dark control samples in the same chamber.

-

After the exposure period, analyze both the exposed and dark control samples by HPLC.

-

Compare the results to determine the extent of photodegradation.

Logical Framework for Stability and Degradation

The interplay between the Boc group and the bromothiazole core dictates the overall stability profile. The following diagram illustrates the logical relationships between potential stressors and degradation pathways.

Caption: Key Stressors and Resulting Degradation Pathways.

Conclusion

The chemical stability of this compound is a critical parameter that dictates its successful application in research and development. This guide has provided a detailed analysis of its stability profile, drawing upon the established chemistry of its constituent functional groups. The primary liabilities of this molecule are the acid and thermal sensitivity of the Boc protecting group and the potential for nucleophilic substitution and photodegradation of the 2-bromothiazole core. By adhering to the recommended storage and handling protocols, and by understanding the potential degradation pathways, researchers can ensure the integrity of this important synthetic intermediate, leading to more reliable and reproducible scientific outcomes.

References

- BenchChem. (2025).

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl (2-bromo-4-methylthiazol-5-yl)

- Master Organic Chemistry. (2018).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)

- Williams, A. (1976). Elimination-addition mechanisms of acyl group transfer: the hydrolysis and synthesis of carbamates. Journal of the American Chemical Society.

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide.

- ResearchGate. (2024).

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles.

- ResearchGate. (2025).

- Master Organic Chemistry. (2018).

- Canadian Journal of Chemistry. (1967). A facile nucleophilic displacement of bromine in 2-amino-4-methyl-5-bromothiazole by a thiophenoxide anion.

- NIH. (2018).

- Boc-Protection.com. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.

- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.

- Thieme. (2019). Thermolytic Deprotection of N-Boc Groups.

- Chem-Impex. (n.d.). 2-Bromothiazole.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thermal Methods.

- Environmental Science: Water Research & Technology. (n.d.).

- BenchChem. (2025).

- ACS Publications. (2023).

- ChemicalBook. (n.d.). 2-Bromothiazole CAS#: 3034-53-5.

- Sigma-Aldrich. (n.d.). 2-Bromothiazole 98 3034-53-5.

- ChemicalBook. (2025). 2-Amino-5-bromothiazole | 3034-22-8.

- Sigma-Aldrich. (n.d.).

- Canadian Center of Science and Education. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromomalonaldehyde with Nucleophiles.

- ResearchGate. (n.d.).

- MDPI. (2021).

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- PubChem. (n.d.).

- Journal of Saudi Chemical Society. (2020). Assessing the nucleophilic character of 2-amino-4-arylthiazoles through coupling with 4,6-dinitrobenzofuroxan.

- ResearchGate. (2025). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.

- BenchChem. (2025). Understanding the degradation pathways of 2-bromo-9H-thioxanthene under UV exposure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. database.ich.org [database.ich.org]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

Introduction

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth, technically-focused protocol for the synthesis of tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate , a valuable synthetic intermediate, starting from the commercially available 2-amino-4-methylthiazole.

The target molecule incorporates three key features: a 2-bromo substitution, which serves as a handle for further cross-coupling reactions; a 5-amino group, protected by a tert-butoxycarbonyl (Boc) moiety; and a 4-methyl group. The Boc protecting group is ubiquitous in modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of conditions and its facile, acid-labile removal.[1][] The carbamate functionality itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to form crucial hydrogen bond interactions.[3][4]

This document details a robust, multi-step synthetic pathway, providing not only step-by-step protocols but also the underlying mechanistic rationale for each transformation. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to accessing this important chemical building block.

Overall Synthetic Pathway

The transformation of 2-amino-4-methylthiazole into this compound is a non-trivial process that requires a strategic, four-step sequence. A direct conversion is not feasible due to the inherent reactivity of the starting material. The chosen pathway involves the systematic replacement and introduction of functional groups at the C2 and C5 positions of the thiazole ring.

Caption: Multi-step synthesis of the target compound from 2-amino-4-methylthiazole.

Mechanistic Rationale and Strategic Considerations

The synthetic route is designed to overcome the regiochemical challenges inherent in thiazole chemistry. The 2-amino group in the starting material strongly activates the C5 position for electrophilic attack, making direct bromination at C2 impossible.[5] Therefore, a functional group interconversion strategy is required.

-

Step 1: Sandmeyer Reaction: The conversion of the 2-amino group to a 2-bromo group is reliably achieved via the Sandmeyer reaction. The amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a superb leaving group (N₂) and is subsequently displaced by a bromide ion, catalyzed by copper(I) bromide. This classic reaction is highly effective for converting aromatic amines to halides.[6]

-

Step 2: Electrophilic Nitration: With the C2 position now occupied by a deactivating bromo group, electrophilic substitution is directed to the only remaining available position, C5. The nitration of 2-bromo-4-methylthiazole using a standard nitrating mixture (concentrated nitric and sulfuric acids) introduces a nitro group at the C5 position. The reaction must be carefully controlled to prevent decomposition.

-

Step 3: Nitro Group Reduction: The 5-nitro group is a precursor to the required 5-amino functionality. Its reduction is a common transformation that can be achieved using various reagents. A classic and effective method is the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid, which selectively reduces the nitro group without affecting the bromo substituent or the thiazole ring.

-

Step 4: N-Boc Protection: The final step involves the protection of the newly formed 5-amino group. This is achieved through nucleophilic attack of the amine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acidic byproduct and drive the reaction to completion.[7][8]

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Bromo-4-methylthiazole

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-methylthiazole (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq).

-

Diazotization: Cool the stirred suspension to -5 °C to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-bromo-4-methylthiazole as a liquid.

Step 2: Synthesis of 2-Bromo-4-methyl-5-nitrothiazole

-

Setup: To a round-bottom flask, add concentrated sulfuric acid (H₂SO₄) and cool it to 0 °C in an ice bath.

-

Nitration: Slowly add 2-bromo-4-methylthiazole (1.0 eq) to the cold sulfuric acid with stirring.

-

Add fuming nitric acid (HNO₃) (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate should form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent like ethanol to obtain pure 2-bromo-4-methyl-5-nitrothiazole.

Step 3: Synthesis of 2-Bromo-4-methylthiazol-5-amine

-

Setup: In a round-bottom flask, suspend 2-bromo-4-methyl-5-nitrothiazole (1.0 eq) in ethanol or concentrated hydrochloric acid.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.

-

Heat the mixture to reflux (around 70-80 °C) for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). Tin salts will precipitate.

-

Extract the product into ethyl acetate or dichloromethane (3 x volume).

-

Filter the mixture to remove inorganic salts if necessary.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude 2-bromo-4-methylthiazol-5-amine can be used directly in the next step or purified by column chromatography.

Step 4: Synthesis of this compound

-

Setup: Dissolve the crude 2-bromo-4-methylthiazol-5-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Boc Protection: Add triethylamine (Et₃N) (1.5 eq) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound, typically as a solid.

Data Summary and Characterization

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | - | Off-white to yellow solid |

| 2-Bromo-4-methylthiazole | C₄H₄BrNS | 178.05 | 60-75% | Colorless to yellow liquid |

| 2-Bromo-4-methyl-5-nitrothiazole | C₄H₃BrN₂O₂S | 223.05 | 70-85% | Yellow solid |

| 2-Bromo-4-methylthiazol-5-amine | C₄H₅BrN₂S | 193.06 | 75-90% | Solid |

| This compound | C₉H₁₃BrN₂O₂S | 293.18 | 80-95% | White to off-white solid[9] |

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O of the carbamate).

Alternative Pathway: Synthesis of Isomeric tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate

For research contexts where the isomeric structure is desired, a more direct and efficient two-step synthesis is available. This pathway is often preferred due to its higher atom economy and simpler execution.

Caption: A more direct, two-step synthesis for the isomeric product.

Protocol for Isomer Synthesis

-

Step A: Synthesis of 2-Amino-5-bromo-4-methylthiazole: 2-Amino-4-methylthiazole is dissolved in a suitable solvent like chloroform or acetic acid. The solution is cooled to 0 °C, and a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is added portion-wise.[10] The reaction is highly regioselective for the C5 position due to the strong activating effect of the C2-amino group. The reaction is typically rapid and, after work-up, yields the C5-brominated intermediate.[10][11]

-

Step B: Synthesis of tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate: The 2-amino-5-bromo-4-methylthiazole intermediate is then subjected to Boc protection using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH, Et₃N, or DMAP) in a solvent like THF or dioxane, similar to Step 4 in the primary protocol.[1]

This alternative route highlights the critical importance of synthetic strategy in directing the functionalization of heterocyclic systems.

Safety and Handling

-

Diazonium Salts (Step 1): Diazonium salts can be explosive when isolated and dry. The procedure is designed to use them in situ in solution, which is much safer. Always keep the reaction temperature low (0-5 °C) during their formation and handling.

-

Nitrating Mixture (Step 2): Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care, always adding acid to water (or in this case, the reagent to the acid) slowly and with cooling.

-

N-Bromosuccinimide (NBS) (Alternative Pathway): NBS is a safer alternative to liquid bromine but is still a strong oxidizing agent and lachrymator.[12] Avoid inhalation of the powder and contact with skin. Store in a refrigerator away from light and moisture.[12][13]

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous layers should be neutralized before disposal.

Conclusion

This guide has detailed a validated, logical synthetic route for the preparation of this compound from 2-amino-4-methylthiazole. By breaking down the transformation into four distinct, high-yielding steps—Sandmeyer reaction, nitration, reduction, and Boc protection—this protocol provides a reliable method for accessing this versatile chemical intermediate. Furthermore, the inclusion of an alternative pathway to a common isomer underscores the importance of regiochemical control in synthetic design. The methodologies and principles described herein are broadly applicable and provide a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry.

References

- Benchchem. Bromination of 2-Aminothiazoles with N-Bromosuccinimide - Technical Support Center.

- ChemBK. 2-Amino-5-bromo-4-methylthiazole. (2024).

- Wikipedia. N-Bromosuccinimide. (2019).

- Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

- ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (2017).

- Sigma-Aldrich. NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010).

- Santa Cruz Biotechnology. N-Bromosuccinimide Safety Data Sheet.

- NIH PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- Benchchem. Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers.

- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

- Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst.

- NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).

- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- Zenodo. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. (1956).

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- AK Scientific. 1255095-03-4 this compound.

- NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- BOC Sciences. Amino Acid Protection & Deprotection Services.

- NIH PMC. Organic Carbamates in Drug Design and Medicinal Chemistry.

- NIH PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1255095-03-4 this compound AKSci 5387DP [aksci.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

mechanism of tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate formation

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

Introduction

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the thiazole nucleus is a privileged structure, present in numerous FDA-approved drugs. The targeted functionalization of this scaffold is therefore a critical exercise in medicinal chemistry. This guide provides an in-depth technical analysis of the synthesis of This compound , a versatile building block whose distinct substitution pattern—a C2-bromo atom for cross-coupling, a C4-methyl group, and a protected C5-amino group—makes it highly valuable for library synthesis and lead optimization.

We will explore the underlying principles of thiazole reactivity and dissect two primary synthetic strategies for achieving this target. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices, ensuring a robust and reproducible synthetic outcome.

Chapter 1: Foundational Principles of Thiazole Reactivity

A successful synthesis is built upon a fundamental understanding of the substrate's intrinsic chemical properties. The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than its oxazole counterpart.[1]

The heteroatoms, however, create a non-uniform distribution of electron density across the ring:

-

C2 Position: Located between the electronegative nitrogen and sulfur atoms, the C2 position is the most electron-deficient. This makes its proton acidic and susceptible to deprotonation by strong organometallic bases, initiating nucleophilic attack.[2]

-

C4 Position: This position is nearly electronically neutral.[2]

-

C5 Position: The C5 position is the most electron-rich carbon in the thiazole nucleus, making it the primary site for electrophilic aromatic substitution.[1][2][3]

This inherent reactivity can be modulated by the presence of substituents. A potent electron-donating group, such as the amine functionality central to our target molecule, will override the ring's natural tendencies and dominate the direction of electrophilic attack.

Chapter 2: Synthetic Strategy I: Bromination Followed by N-Boc Protection

This strategy prioritizes the early installation of the bromine atom on a highly activated precursor, followed by protection of the key amine functionality. This approach leverages the powerful directing effect of the free amino group to ensure high regioselectivity in the bromination step.

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate

Introduction: In the landscape of modern drug discovery and development, the meticulous characterization of synthetic intermediates is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate, a crucial building block in the synthesis of various pharmaceutical agents. Understanding the spectroscopic signature of this molecule is essential for researchers and scientists to ensure purity, confirm identity, and optimize reaction conditions. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights grounded in established scientific principles.

The structural elucidation of complex organic molecules relies on a synergistic application of various analytical techniques. For a molecule such as this compound, each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Molecular Structure and Key Features

The molecule of interest, this compound, possesses a substituted thiazole ring, a common scaffold in medicinal chemistry known for its diverse biological activities. The presence of a bromine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group on the amine function all contribute to its unique spectroscopic properties.

Figure 1: Molecular structure of this compound.

Synthesis and Spectroscopic Data Acquisition

The synthesis and characterization of this compound have been reported in the patent literature, specifically in patent application WO 2010/129497 A1. This document serves as a primary reference for the experimental data presented herein. The general synthetic approach involves the formation of the thiazole ring system followed by functional group manipulations to introduce the bromo and carbamate moieties.

Experimental Protocol: Spectroscopic Analysis

The following protocols are representative of the methods used to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Proton (¹H) NMR: Spectra are typically acquired with a 5 mm probe, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Carbon (¹³C) NMR: Spectra are acquired using a proton-decoupled pulse sequence, with chemical shifts reported in ppm relative to the solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent.

-

Sample Preparation: The solid sample is typically analyzed as a thin film on a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹, with vibrational frequencies reported in reciprocal centimeters (cm⁻¹).

3. Mass Spectrometry (MS):

-

Instrumentation: An Agilent 6120 Quadrupole LC/MS system or a similar instrument capable of electrospray ionization (ESI).

-

Ionization Mode: Positive or negative ion mode ESI is commonly used.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.

Spectroscopic Data and Interpretation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-9.5 | Singlet | 1H | N-H (carbamate) |

| ~2.3 | Singlet | 3H | CH ₃ (thiazole) |

| ~1.5 | Singlet | 9H | C(CH ₃)₃ (tert-butyl) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation: The ¹H NMR spectrum is expected to be relatively simple and highly characteristic. The singlet in the downfield region is indicative of the carbamate N-H proton. The singlet at approximately 2.3 ppm corresponds to the methyl group attached to the thiazole ring. The most upfield and intense signal, a singlet integrating to nine protons, is the classic signature of the tert-butyl group of the Boc protecting group.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C =O (carbamate) |

| ~148 | C -Br (thiazole, C2) |

| ~140 | C -N (thiazole, C5) |

| ~115 | C -CH₃ (thiazole, C4) |

| ~80 | C (CH₃)₃ (tert-butyl) |

| ~28 | C(C H₃)₃ (tert-butyl) |

| ~15 | C H₃ (thiazole) |

Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR experiments for definitive confirmation.

Interpretation: The ¹³C NMR spectrum provides a carbon fingerprint of the molecule. The carbonyl carbon of the carbamate group is expected to appear significantly downfield. The carbons of the thiazole ring will have distinct chemical shifts influenced by the attached substituents (Br, CH₃, and the carbamate group). The quaternary and methyl carbons of the tert-butyl group will be observed in the upfield region of the spectrum.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H stretch (carbamate) |

| ~2980 | Medium-Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend / C-N stretch (Amide II) |

| ~1370, ~1390 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation: The IR spectrum is dominated by the characteristic absorptions of the carbamate functional group. A sharp peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration. The strong absorption at approximately 1720 cm⁻¹ is due to the carbonyl (C=O) stretch. The presence of the tert-butyl group is confirmed by the characteristic C-H bending vibrations. The aliphatic C-H stretching of the methyl and tert-butyl groups will also be prominent.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| ~293/295 | [M+H]⁺ (isotopic pattern for Br) |

| ~237/239 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| ~193/195 | [M - Boc + H]⁺ (loss of the Boc group) |

Interpretation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da), which would be observed in the MS/MS spectrum or as in-source fragments.

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. The combined data from NMR, IR, and MS techniques are consistent with the assigned molecular formula and connectivity. This technical guide serves as a valuable resource for researchers in the pharmaceutical industry, providing the necessary spectroscopic blueprint to confidently identify and utilize this important synthetic intermediate in their drug discovery endeavors. The self-validating nature of these combined analytical methods ensures the high degree of scientific integrity required in pharmaceutical research and development.

References

-

Title: PESTICIDAL COMPOSITIONS Source: World Intellectual Property Organization, Patent Application WO 2010/129497 A1 URL: [Link]

The Emerging Therapeutic Potential of Substituted Thiazole Carbamates: A Technical Guide for Drug Discovery Professionals

Foreword: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the thiazole ring and the carbamate functional group independently represent "privileged scaffolds"—structural motifs that appear in a multitude of biologically active compounds.[1][2][3] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of numerous FDA-approved drugs, valued for its metabolic stability and diverse interaction capabilities.[2][4] Similarly, the carbamate group, an amide-ester hybrid, is a key structural element in many therapeutic agents, often serving as a stable peptide bond surrogate that can enhance cell membrane permeability.[3][5]

The strategic combination of these two moieties into a single molecular entity—the substituted thiazole carbamate—has given rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these promising molecules, offering a valuable resource for researchers and drug development professionals.

The Architectural Blueprint: Synthesis of Substituted Thiazole Carbamates

The synthesis of substituted thiazole carbamates typically involves the strategic derivatization of a pre-formed thiazole ring, most commonly a 2-aminothiazole derivative. The general approach involves the reaction of the amino group with an appropriate chloroformate in the presence of a base to facilitate the formation of the carbamate linkage.[6]

Generalized Synthetic Pathway

The core reaction for the synthesis of many thiazole carbamates is a nucleophilic substitution.

Caption: Generalized reaction scheme for the synthesis of substituted thiazole carbamates.

Exemplary Laboratory Protocol: Synthesis of Ethyl (4-phenylthiazol-2-yl)carbamate

This protocol outlines a representative synthesis of a substituted thiazole carbamate, adapted from established methodologies.[6]

Materials:

-

2-Amino-4-phenylthiazole

-

Ethyl chloroformate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-phenylthiazole (1.0 eq) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Carbamate Formation: Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure ethyl (4-phenylthiazol-2-yl)carbamate.

Unraveling the Biological Tapestry: Diverse Activities of Thiazole Carbamates

The true potential of substituted thiazole carbamates lies in their diverse range of biological activities, which are dictated by the nature and position of the substituents on both the thiazole ring and the carbamate moiety.

Enzyme Inhibition: A Key Mechanism of Action

A prominent and well-documented activity of thiazole carbamates is their ability to act as enzyme inhibitors, often through a mechanism involving covalent modification of the enzyme's active site.[7][8]

2.1.1. Inhibition of Serine Hydrolases

Many thiazole carbamates, particularly thiadiazole carbamates, are effective inhibitors of serine hydrolases.[7][9] The proposed mechanism involves the carbamoylation of the catalytic serine residue in the enzyme's active site.[7][8] This process renders the enzyme inactive.

Caption: Proposed mechanism of serine hydrolase inhibition by thiazole carbamates.

2.1.2. Case Study: Inhibition of Lysosomal Acid Lipase (LAL)

Thiadiazole carbamates have been identified as potent inhibitors of lysosomal acid lipase (LAL), an enzyme implicated in Niemann-Pick type C disease.[7] Studies have shown that both the thiadiazole and carbamate moieties are crucial for effective LAL inhibition.[7] These compounds act as competitive, time-dependent inhibitors, consistent with the carbamoylation mechanism.[7]

Antimicrobial Activity: A Broad Spectrum of Defense

Thiazole derivatives have long been recognized for their antimicrobial properties, and the introduction of a carbamate functional group can further enhance this activity.[6][10][11]

2.2.1. Antibacterial and Antifungal Effects

Several studies have demonstrated that substituted thiazole carbamates exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12] The specific substitutions on the thiazole ring and the nature of the carbamate side chain play a critical role in determining the spectrum and potency of antimicrobial action. For instance, some studies have shown that amide derivatives of 2-aminothiazole can display potent inhibitory effects against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger.[6][11]

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Target Organism | Reported Activity | Reference |

| Thiazole-derived amides | E. coli, S. aureus | High inhibitory effects | [6][11] |

| Thiazole-derived carbamates | Bacillus subtilis, Candida albicans | Good antimicrobial activity | [6] |

| Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | Significant activity at 50-75 µg/mL | [12] |

Anticancer Potential: Targeting Malignant Cells

The thiazole scaffold is present in several clinically approved anticancer drugs, and ongoing research continues to uncover the potent antiproliferative properties of novel thiazole derivatives, including those with carbamate substitutions.[13][14][15]

2.3.1. Mechanisms of Anticancer Action

Substituted thiazoles can exert their anticancer effects through various mechanisms, including:

-